
Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- is a heterocyclic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The structure of Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- includes a pyridazine ring fused with an isoquinoline ring, and it is substituted with a morpholino group at the 6-position and a phenyl group at the 3-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-hydrazinylquinolin-2(1H)-one with suitable reagents to form the desired pyridazinoisoquinoline structure . The reaction conditions often include the use of oxidizing agents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound’s structure and enhance its pharmacological properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered pharmacological properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- involves its interaction with specific molecular targets and pathways within the body . The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity and affecting various biological processes . For example, it has been shown to inhibit SIRT2, a sirtuin family enzyme involved in cellular regulation and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Isoquinoline: A heterocyclic aromatic organic compound with a fused benzene and pyridine ring.
Uniqueness
Pyridazino(4,3-c)isoquinoline, 6-morpholino-3-phenyl- is unique due to its fused ring structure and specific substitutions, which confer distinct pharmacological properties compared to other similar compounds . Its ability to interact with specific molecular targets, such as SIRT2, highlights its potential as a therapeutic agent .
Propriétés
Numéro CAS |
96825-85-3 |
|---|---|
Formule moléculaire |
C21H18N4O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-(3-phenylpyridazino[4,3-c]isoquinolin-6-yl)morpholine |
InChI |
InChI=1S/C21H18N4O/c1-2-6-15(7-3-1)18-14-19-20(24-23-18)16-8-4-5-9-17(16)21(22-19)25-10-12-26-13-11-25/h1-9,14H,10-13H2 |
Clé InChI |
JRPLEARVGIUFIY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC3=CC(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[2-(4-benzhydrylpiperazin-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate;oxalic acid](/img/structure/B12701356.png)
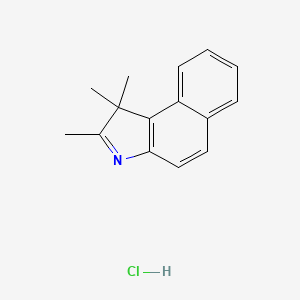
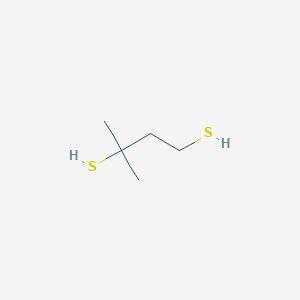

![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12701388.png)
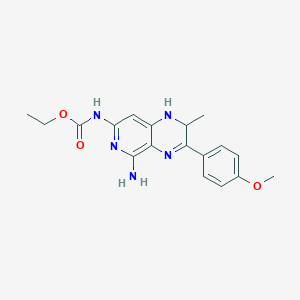
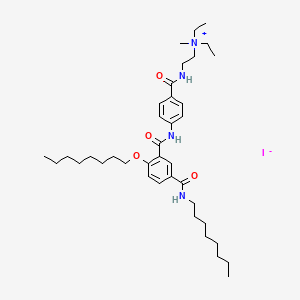
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12701414.png)
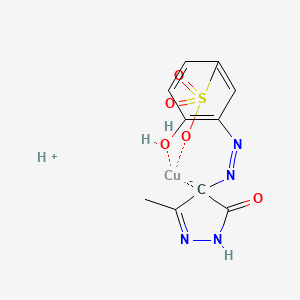
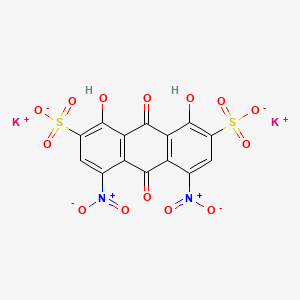
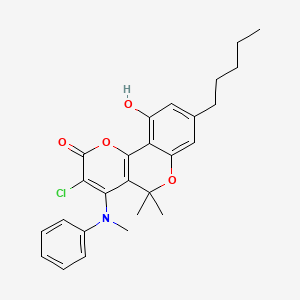
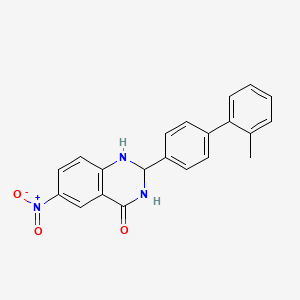
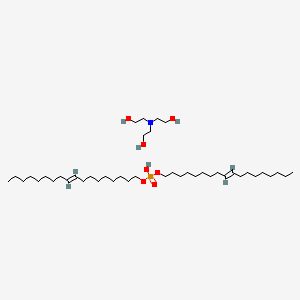
![[4-[2-(1-ethylpiperidin-1-ium-1-yl)ethyl]-3-oxo-1,4-benzoxazin-6-yl] N,N-dimethylcarbamate;iodide](/img/structure/B12701453.png)
